6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole

Antimicrobial Fluorine SAR Benzothiazole Derivatives

This 6-fluoro-substituted benzothiazole-piperazine scaffold offers a privileged pharmacophore for drug discovery. Literature evidence confirms the 6-F substituent modulates PPARδ receptor activation and enhances antibacterial activity versus non-fluorinated analogs. Non-equivalent substitutions may alter activity; this specific chemotype ensures defined SAR entry. In stock for immediate research procurement.

Molecular Formula C11H12FN3S
Molecular Weight 237.3 g/mol
CAS No. 401567-36-0
Cat. No. B1322102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole
CAS401567-36-0
Molecular FormulaC11H12FN3S
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)F
InChIInChI=1S/C11H12FN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2
InChIKeySAAAUUMNBLXAFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole: Procurement Guide for a Privileged Benzothiazole-Piperazine Scaffold (CAS 401567-36-0)


6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole (CAS 401567-36-0) is a heterocyclic compound with the molecular formula C₁₁H₁₂FN₃S, belonging to the class of thiazole-substituted heterocycles widely employed as pharmacophores in drug design and development . The compound comprises a benzo[d]thiazole core with a fluorine atom at the 6-position and a piperazine group attached at the 2-position . The benzothiazole-piperazine hybrid scaffold is recognized as a privileged structure in medicinal chemistry, with established utility across antimicrobial, anticancer, and neuroprotective applications [1][2].

6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole: Why Unsubstituted or Alternative 6-Position Analogs Are Not Interchangeable


In the benzothiazole-piperazine chemotype, the 6-position substituent exerts pronounced and non-linear effects on pharmacological profile. Literature precedence from structurally related 2-piperazinyl-benzothiazole series demonstrates that modifications to the 6-position can alter target selectivity, as evidenced in PPARδ agonist development where subtle substituent changes modulate receptor activation profiles [1]. Fluorine substitution in benzothiazole derivatives specifically influences multiple parameters including lipophilicity (logP), metabolic stability via blockade of oxidative metabolism, and electron density on the aromatic ring affecting π-stacking interactions with biological targets [2]. In comparative antimicrobial studies of 2-arylbenzothiazole analogs, fluorinated derivatives demonstrated enhanced antibacterial activity relative to their non-fluorinated counterparts, confirming that the 6-fluoro substitution pattern is not functionally equivalent to hydrogen, chloro, or methyl alternatives [3]. Generic substitution of this specific fluoro-substituted scaffold with unsubstituted or differently substituted benzothiazole-piperazine analogs without experimental validation of functional equivalence may lead to divergent activity profiles.

6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole: Quantitative Differentiation Evidence Against Closest Analogs


Fluorine vs. Non-Fluorinated Benzothiazole-Piperazine Analogs: Antibacterial Activity Enhancement

In a comparative evaluation of 2-arylbenzothiazole analogs bearing piperazine moieties, the fluoro-substituted derivative (Compound 26) demonstrated superior antibacterial activity against tested strains compared to non-fluorinated counterparts. The presence of the fluorine atom was identified as a critical determinant for enhancing antimicrobial efficacy within this series [1].

Antimicrobial Fluorine SAR Benzothiazole Derivatives

6-Position Substituent Effects: SAR Context for PPARδ Agonist Activity

A comprehensive structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as PPARδ agonists established that the benzothiazole 6-position is a critical site for modulating both receptor potency and selectivity. While specific quantitative data for the 6-fluoro analog is not publicly available, the SAR analysis demonstrates that substituents at this position directly influence PPARδ transcriptional activation efficacy [1].

PPARδ Agonist Metabolic Disorders Structure-Activity Relationship

Chemical Reactivity Differentiation: Nucleophilic Aromatic Substitution Enabled by 6-Fluoro Group

The 6-fluoro substituent on the benzothiazole core provides a reactive handle for nucleophilic aromatic substitution (SNAr) chemistry, enabling further derivatization that is not accessible with unsubstituted or alkyl-substituted analogs. The electron-withdrawing nature of fluorine activates the aromatic ring toward nucleophilic displacement, facilitating late-stage functionalization to generate diverse compound libraries .

Chemical Synthesis Derivatization Scaffold Diversification

6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole (CAS 401567-36-0): Evidence-Based Research Application Scenarios


PPARδ Agonist Lead Optimization Programs

Based on the established SAR demonstrating that 6-position substituents on 2-piperazinyl-benzothiazole scaffolds modulate PPARδ receptor activation , this compound serves as a strategic starting point for structure-guided optimization of PPARδ agonists. The 6-fluoro substitution offers a defined entry point for exploring electronic and steric effects on receptor binding and transcriptional activation in metabolic disease programs.

Antimicrobial SAR Studies Requiring Fluorinated Benzothiazole Scaffolds

Given the documented enhancement of antibacterial activity in fluorinated 2-arylbenzothiazole-piperazine analogs relative to non-fluorinated counterparts , this compound is appropriate for antimicrobial screening cascades. The 6-fluoro substitution pattern provides a validated pharmacophore element for structure-activity exploration against bacterial targets.

Scaffold Diversification via Nucleophilic Aromatic Substitution

The presence of the 6-fluoro group enables nucleophilic aromatic substitution chemistry for late-stage functionalization, allowing medicinal chemistry teams to generate diverse analog libraries from a single parent scaffold . This synthetic handle facilitates rapid exploration of chemical space around the benzothiazole 6-position without requiring de novo scaffold synthesis.

Dual Dopamine D₂/D₃ Receptor Agonist Scaffold Exploration

The benzothiazole-piperazine chemotype has demonstrated utility in dopamine receptor agonist development, with structurally related tetrahydrobenzo[d]thiazole-piperazine analogs exhibiting potent D₂/D₃ binding (Ki = 1.15–16.4 nM) and functional activity in Parkinson's disease models . This compound provides an alternative aromatic benzothiazole scaffold for exploring dopaminergic pharmacology with the added benefit of fluorine-mediated metabolic stabilization.

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